

# 4-Hydroxy-3-isopropoxybenzaldehyde solubility data

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## Compound of Interest

**Compound Name:** 4-Hydroxy-3-isopropoxybenzaldehyde  
**CAS No.:** 71118-98-4  
**Cat. No.:** B3280240

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An In-Depth Technical Guide to the Solubility of **4-Hydroxy-3-isopropoxybenzaldehyde**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **4-Hydroxy-3-isopropoxybenzaldehyde** (CAS No: 71118-98-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational physicochemical principles with predictive analysis and actionable experimental protocols. Given the limited availability of direct, published solubility data for this specific compound, this guide leverages data from the structurally analogous compound, 4-hydroxybenzaldehyde, to provide a robust predictive framework. This approach is grounded in established chemical principles and offers a validated pathway for empirical determination.

## Introduction and Physicochemical Profile

**4-Hydroxy-3-isopropoxybenzaldehyde** is an aromatic aldehyde with a molecular structure that imparts a unique balance of hydrophilicity and lipophilicity. Its utility is primarily seen in its role as a key intermediate in the synthesis of more complex molecules within the

pharmaceutical and fragrance industries[1]. An understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating final products.

The molecule's structure, featuring a phenolic hydroxyl group, an aldehyde, and an isopropoxy ether group, dictates its interaction with various solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, the aldehyde as an acceptor, and the ether oxygen as an acceptor, suggesting potential solubility in polar solvents. However, the benzene ring and the isopropyl group introduce significant lipophilic character.

Table 1: Physicochemical Properties of **4-Hydroxy-3-isopropoxybenzaldehyde**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[2]
Molecular Weight	180.20 g/mol	[2]
IUPAC Name	4-hydroxy-3-propan-2-yloxybenzaldehyde	[2]
Appearance	Data not available; likely a solid at room temperature.	
XLogP3	2.1	[2]

## Predictive Solubility Analysis Based on a Structural Analog

Direct experimental data on the solubility of **4-Hydroxy-3-isopropoxybenzaldehyde** is not extensively reported in scientific literature. Therefore, a predictive analysis based on the well-studied structural analog, 4-hydroxybenzaldehyde (CAS: 123-08-0), provides the most reliable initial assessment[3]. The primary structural difference is the substitution of a hydrogen atom (in 4-hydroxybenzaldehyde) with an isopropoxy group.

Causality of Structural Differences: The addition of the isopropoxy group is expected to have two main effects on solubility compared to 4-hydroxybenzaldehyde:

- **Increased Lipophilicity:** The bulky, non-polar isopropyl group will increase the molecule's overall lipophilic character, likely decreasing its solubility in highly polar solvents like water[3].
- **Increased Solubility in Organic Solvents:** Conversely, the enhanced lipophilicity should improve its solubility in a range of organic solvents, particularly those with moderate to low polarity.

A comprehensive study on 4-hydroxybenzaldehyde solubility in twelve common organic solvents between 278.15 K and 318.15 K (5°C to 45°C) demonstrates that its mole fraction solubility increases with temperature in all cases[4]. This endothermic dissolution process is typical for solid solutes. The data shows the highest solubility in N,N-dimethylformamide (DMF) and the lowest in toluene[4].

Table 2: Mole Fraction Solubility ( $x_1$ ) of 4-Hydroxybenzaldehyde in Various Solvents at Different Temperatures (This data serves as a predictive model for **4-Hydroxy-3-isopropoxybenzaldehyde**)

Solvent	278.15 K	288.15 K	298.15 K	308.15 K	318.15 K
Methanol	0.0817	0.1086	0.1424	0.1843	0.2361
Ethanol	0.0833	0.1105	0.1448	0.1873	0.2399
n-Propanol	0.0855	0.1132	0.1485	0.1923	0.2461
Isopropanol	0.0872	0.1154	0.1511	0.1956	0.2503
1-Butanol	0.0873	0.1155	0.1513	0.1958	0.2505
Ethyl Acetate	0.0934	0.1239	0.1623	0.2098	0.2683
2-Butanone	0.1021	0.1353	0.1771	0.2291	0.2929
Acetonitrile	0.0789	0.1046	0.1370	0.1772	0.2267
Toluene	0.0029	0.0043	0.0063	0.0093	0.0134
N,N-Dimethylformamide	0.2765	0.3228	0.3725	0.4262	0.4839
1,4-Dioxane	0.1989	0.2454	0.2991	0.3601	0.4285
Acetone	0.0995	0.1319	0.1727	0.2233	0.2856

Data  
extracted  
from a study  
by Lazzús, J.  
A. (2017)[4].

Based on this analog data, **4-Hydroxy-3-isopropoxybenzaldehyde** is predicted to exhibit excellent solubility in polar aprotic solvents like DMF, acetone, and 2-butanone, and good solubility in alcohols and esters. Its solubility in non-polar aromatic solvents like toluene is expected to be low.

## Key Factors Influencing Solubility

### Effect of pH

The phenolic hydroxyl group on the aromatic ring is weakly acidic. In aqueous solutions, the pH is a critical determinant of solubility. At pH values significantly above the pKa of the hydroxyl group, it will deprotonate to form a phenolate anion. This ionic species is substantially more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility[3].

- Causality: The formation of the phenolate salt allows for strong ion-dipole interactions with water molecules, which are energetically more favorable than the hydrogen bonding of the neutral molecule. This principle is often exploited during aqueous extractions in synthesis workups.

## Effect of Temperature

As demonstrated by the data for its structural analog, the solubility of **4-Hydroxy-3-isopropoxybenzaldehyde** in most organic solvents is expected to be strongly dependent on temperature[4]. For most solid compounds, the dissolution process is endothermic, meaning that solubility increases as the temperature rises[5]. This relationship is described by the van 't Hoff equation and is a crucial consideration for developing crystallization-based purification methods.

## Experimental Protocols for Solubility Determination

To move from predictive analysis to empirical data, standardized experimental protocols are essential. The following methods provide a robust framework for determining both qualitative and quantitative solubility.

### Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the isothermal shake-flask method, a gold standard for determining equilibrium solubility[3].

Objective: To determine the equilibrium solubility of **4-Hydroxy-3-isopropoxybenzaldehyde** in a specific solvent at a constant temperature.

Materials:

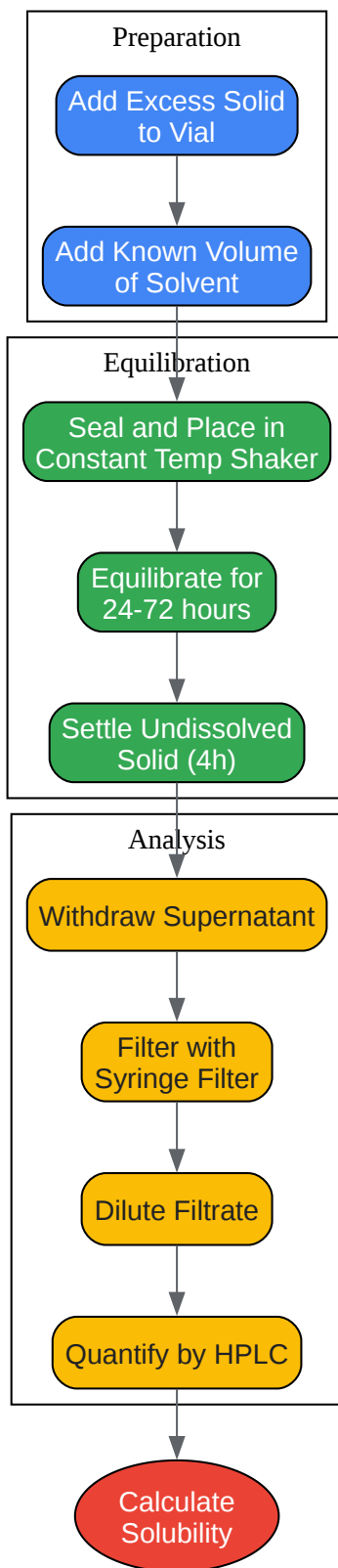
- **4-Hydroxy-3-isopropoxybenzaldehyde** (solid)

- Selected solvent (e.g., ethanol, acetone, water)
- Analytical balance
- Scintillation vials with screw caps
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE or nylon)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

#### Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **4-Hydroxy-3-isopropoxybenzaldehyde** to a series of vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.
- Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.
- Equilibration: Seal the vials tightly and place them in the constant temperature shaker. Equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The agitation ensures maximum contact between the solute and solvent.
- Settling: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
- Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
- Quantification: Prepare a series of dilutions of the filtered saturated solution. Quantify the concentration of **4-Hydroxy-3-isopropoxybenzaldehyde** using a pre-validated HPLC method. A calibration curve prepared with standards of known concentration is required for accurate quantification.

- Calculation: Calculate the solubility from the determined concentration, expressing the result in desired units (e.g., mg/mL, g/L, or mole fraction).



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

## Protocol for Qualitative Solubility Classification

This protocol provides a rapid assessment of solubility in different solvent classes, which is useful for initial screening[6][7].

Objective: To classify the compound's solubility in water, ether, and aqueous acidic/basic solutions.

Methodology:

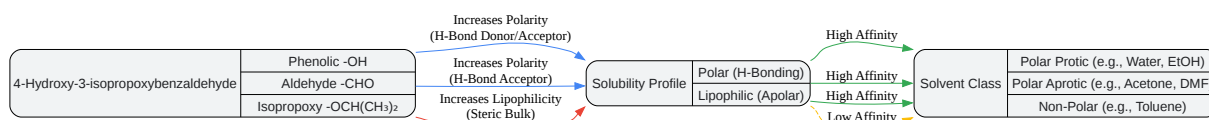
- **Water Solubility:** Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves completely.
- **Ether Solubility:** If insoluble in water, repeat step 1 using diethyl ether as the solvent.
- **Aqueous Base (5% NaOH) Solubility:** If insoluble in water, add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% NaOH solution. The formation of the sodium phenolate salt should render it soluble.
- **Aqueous Acid (5% HCl) Solubility:** Add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% HCl solution. Due to the absence of a basic functional group, the compound is expected to be insoluble.

## Implications for Research and Drug Development

A thorough understanding of solubility is not merely an academic exercise; it is a critical parameter in the practical application of chemical compounds.

- **Process Chemistry:** Solvent selection for synthesis and purification is dictated by the solubility of the target compound and impurities at various temperatures. High solubility in a solvent at high temperature and low solubility at low temperature is the ideal profile for purification by crystallization.

- **Formulation Science:** For a compound to be developed as a therapeutic agent, its aqueous solubility is a key factor influencing its bioavailability. Poor aqueous solubility can be a major hurdle in drug development, necessitating advanced formulation strategies.
- **Analytical Chemistry:** The choice of diluent for analytical methods like HPLC is dependent on the compound's solubility to ensure accurate and reproducible measurements.



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Caption: Relationship between molecular structure and solubility drivers.

## Conclusion

While direct, published solubility data for **4-Hydroxy-3-isopropoxybenzaldehyde** is limited, a robust and scientifically sound understanding can be constructed through predictive analysis based on its structural analog, 4-hydroxybenzaldehyde. The compound is expected to exhibit good solubility in polar aprotic and alcoholic organic solvents, with limited solubility in water and non-polar solvents. Its solubility is highly dependent on temperature and, in aqueous systems, on pH. The experimental protocols provided in this guide offer a clear pathway for researchers to generate empirical data, enabling the optimization of synthetic processes and the development of formulation strategies.

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